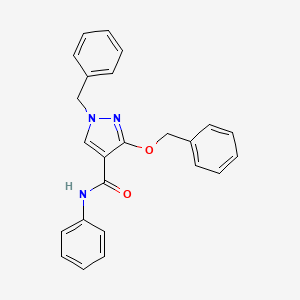

1-benzyl-3-(benzyloxy)-N-phenyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

1-benzyl-N-phenyl-3-phenylmethoxypyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2/c28-23(25-21-14-8-3-9-15-21)22-17-27(16-19-10-4-1-5-11-19)26-24(22)29-18-20-12-6-2-7-13-20/h1-15,17H,16,18H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCJQMZIZJGUCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=N2)OCC3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-benzyl-3-(benzyloxy)-N-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the benzyl group: Benzylation can be performed using benzyl bromide in the presence of a base such as potassium carbonate.

Attachment of the benzyloxy group: This step involves the reaction of the pyrazole derivative with benzyl alcohol under suitable conditions.

Formation of the carboxamide group: The final step includes the reaction of the intermediate compound with phenyl isocyanate to form the desired carboxamide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

1-Benzyl-3-(benzyloxy)-N-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzyloxy positions using reagents like sodium hydride or lithium diisopropylamide.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide, as well as catalysts like palladium on carbon and bases like sodium hydroxide.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-benzyl-3-(benzyloxy)-N-phenyl-1H-pyrazole-4-carboxamide typically involves several organic reactions:

- Formation of the Pyrazole Ring : This is achieved through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

- Introduction of Functional Groups : The benzyl and benzyloxy groups are introduced via nucleophilic substitution reactions using benzyl halides and etherification reactions with benzyl alcohol, respectively.

- Formation of the Carboxamide Group : This is accomplished by reacting the pyrazole derivative with phenethylamine in the presence of coupling reagents like carbodiimide.

The resulting compound exhibits a molecular formula of and a molecular weight of g/mol, characterized by its unique substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties .

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activities. The compound has been shown to modulate various cellular pathways involved in cancer progression, potentially acting as an inhibitor of specific kinases or enzymes pivotal in tumor growth .

Anti-inflammatory Effects

Studies have demonstrated that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase .

Antimicrobial Activity

The compound also displays antimicrobial efficacy against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Case Studies

Several case studies highlight the applications of this compound in medical research:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro and in vivo models. |

| Study 2 | Anti-inflammatory Effects | Showed a reduction in inflammatory markers in animal models of arthritis. |

| Study 3 | Antimicrobial Efficacy | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria. |

Mechanism of Action

The mechanism of action of 1-benzyl-3-(benzyloxy)-N-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4a-e)

- Key Features : Benzoyl (1-position) and phenyl (3-position) groups; carbaldehyde at 4-position.

- Activity : Derivatives with electron-donating groups (e.g., 4-methoxyphenyl in 4c ) exhibited enhanced antioxidant (IC₅₀ ≈ 12.4 μM) and anti-inflammatory (72% inhibition at 50 mg/kg) activities compared to electron-withdrawing groups (e.g., nitro in 4b ) .

- Comparison: The target compound replaces benzoyl with benzyl and carbaldehyde with carboxamide. The carboxamide could improve stability and target affinity over the aldehyde .

1-Benzyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic Acid

- Key Features : Pyridinyl (3-position) and carboxylic acid (4-position).

- Properties: Molecular weight 279.3; CAS 956959-59-3.

N-Acetyl-4-benzoyl-1-(4-nitrophenyl)-N-(4-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxamide

Table 1: Comparative Bioactivity of Pyrazole Derivatives

- Mechanistic Insights : The benzyloxy group in the target compound may stabilize aromatic π-π interactions with enzyme active sites, akin to 4c ’s methoxy group. Carboxamides often exhibit prolonged half-lives compared to aldehydes due to reduced susceptibility to oxidation .

Biological Activity

1-benzyl-3-(benzyloxy)-N-phenyl-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on existing literature.

Synthesis Overview

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

- Benzyl Group Introduction : Benzylation is performed using benzyl bromide in the presence of a base like potassium carbonate.

- Benzyloxy Group Attachment : The pyrazole derivative reacts with benzyl alcohol under suitable conditions.

- Carboxamide Formation : The final step involves reacting the intermediate with phenyl isocyanate to yield the desired carboxamide.

Anticancer Properties

Research indicates that compounds containing the 1H-pyrazole structure exhibit significant anticancer activity. Specifically, studies have shown that this compound can inhibit the growth of various cancer cell lines, including:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer

- Prostate Cancer (PC3)

The compound's antiproliferative activity has been attributed to its ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells .

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, such as enzymes and receptors involved in cancer progression. For instance, it may inhibit certain kinases or modulate receptor functions that are crucial for tumor growth and metastasis. In particular, it has been associated with inhibition of the MAPK signaling pathway, which plays a significant role in tumorigenesis .

Case Studies and Experimental Results

Several studies have evaluated the biological activity of this compound:

Q & A

Q. Critical Factors :

- Temperature : Higher temperatures (80–100°C) improve cyclocondensation but may increase side products.

- Catalysts : Pd/C or Ni catalysts enhance benzylation efficiency .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor carboxamide formation .

Which analytical techniques are most effective for structural elucidation of this compound?

Basic Research Focus

Combined spectroscopic and crystallographic methods ensure accurate characterization:

- X-ray Diffraction (XRD) : Resolves bond angles and dihedral angles in the pyrazole ring (e.g., C–N–C angle ≈ 117°) .

- NMR Spectroscopy :

- FT-IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and N–H (3300 cm⁻¹) confirm functional groups .

How do substituent modifications impact biological activity in pyrazole-carboxamide analogs?

Advanced Research Focus

Structure-Activity Relationship (SAR) studies reveal:

Q. Methodology :

- Systematic substitution : Introduce halogens, alkyl, or electron-withdrawing groups via Suzuki coupling or nucleophilic substitution .

- In vitro assays : Use MTT (cytotoxicity) and broth microdilution (antimicrobial) to quantify activity .

What computational strategies predict binding modes of this compound with biological targets?

Advanced Research Focus

Molecular docking and dynamics simulations guide target identification:

- Docking Software : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR).

- Key Interactions :

- MD Simulations : 100-ns trajectories assess stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .

How can researchers resolve contradictions in reported synthetic yields (e.g., 50% vs. 75%)?

Advanced Research Focus

Discrepancies arise from variables like:

- Catalyst Loading : Pd/C at 5 mol% vs. 10 mol% improves benzylation yield by 20% .

- Purification Methods : Column chromatography (SiO₂) vs. recrystallization (ethanol) affects purity and yield .

Resolution Strategy : - Design DoE (Design of Experiments) to test parameters (temperature, solvent, catalyst) .

- Compare HPLC purity (>95%) across methods to identify optimal conditions .

What in vitro assays are recommended for preliminary evaluation of biological activity?

Basic Research Focus

Standardized protocols include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.